1-Bromo-4-butoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-bromo-4-butoxybenzene often involves bromination reactions and the use of phase-transfer catalysis for alkylation. For example, bromobenzene derivatives can be synthesized through nitration in water, achieving high yields and product purities over 99% (Xuan et al., 2010). Similarly, 1-butoxy-4-nitrobenzene has been prepared from 4-nitrophenol and n-butyl bromide under ultrasonic conditions, indicating the effectiveness of ultrasound-assisted reactions in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Molecular Structure Analysis
The molecular structure of related bromobenzene compounds can be determined using techniques such as X-ray diffraction (XRD), which provides insights into the crystalline phases and molecular conformations. For instance, the crystal structure of trans-4-bromoazoxybenzene has been studied, revealing typical geometries observed for trans-azoxybenzenes and highlighting the planar nature of molecules arranged in columns (Ejsmont et al., 2004).
Chemical Reactions and Properties
Bromobenzene derivatives engage in various chemical reactions, including lithium-bromine exchange reactions, which are influenced by solvent composition. The reactions can lead to the formation of phenyllithium compounds, showcasing the reactivity of aryl bromides in different solvent systems (Bailey et al., 2006). Moreover, the radical anions of bromonitrobenzenes exhibit enhanced reactivity in ionic liquids, differing from their behavior in conventional solvents (Ernst et al., 2013).
Scientific Research Applications
Synthesis and Chemical Transformations
- Ultrasound-Assisted Synthesis : 1-Bromo-4-butoxybenzene can be synthesized through a process involving 4-nitrophenol and n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasound-assisted conditions. This method enhances the reaction efficiency significantly (Harikumar & Rajendran, 2014).
Thermo-Physical Properties
- Thermo-Physical Measurements : The substance has been involved in studies measuring viscosities and densities in binary liquid mixtures with compounds like 1, 4-dioxane, providing insights into molecular interactions and the behavior of such mixtures (Ramesh, Yunus, & Ramesh, 2015).
Reaction Dynamics in Different Solvents
- Solvent Impact on Reactions : Research on the lithium-bromine exchange reactions of aryl bromides, including 1-bromo-4-tert-butylbenzene, shows that the reaction outcomes vary significantly with different solvents, providing valuable data on the behavior of such compounds in various chemical environments (Bailey, Luderer, & Jordan, 2006).
Applications in Polymer and Material Science
- Polymer Synthesis : The compound has been utilized in the synthesis of functionalized alkoxyamine initiators, which are then used in the controlled creation of block copolymers. This demonstrates its role in advancing polymer chemistry and material science (Miura, Hirota, Moto, & Yamada, 1999).
Electrochemical Applications
- Electrochemical Functionalization : Research on the functionalization of glassy carbon with diazonium salts in ionic liquids has included derivatives of 1-Bromo-4-butoxybenzene. This study is significant for understanding surface chemistry and electrode material improvements (Actis et al., 2008).
properties
IUPAC Name |
1-bromo-4-butoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVKHWPQNEXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960471 | |
Record name | 1-Bromo-4-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-butoxybenzene | |
CAS RN |
39969-57-8 | |
Record name | p-Bromophenyl butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039969578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39969-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-4-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butoxybromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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